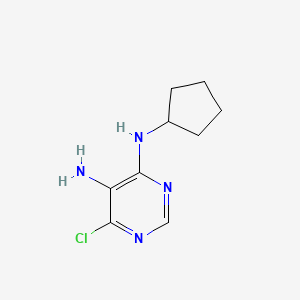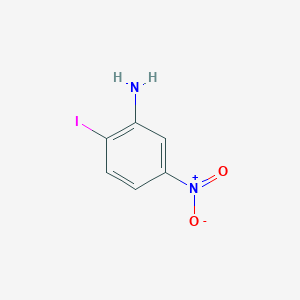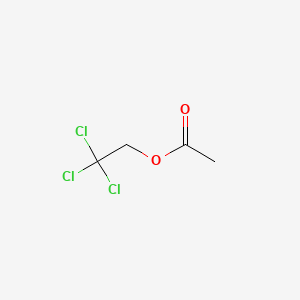
2,2,2-Trichlorethylacetat
Übersicht
Beschreibung
2,2,2-Trichloroethyl acetate is an organic compound with the linear formula CH3COOCH2CCl3 . It is used as an acetyl donor in anhydrous, enzyme-catalyzed enantioselective acetylations .
Synthesis Analysis
2,2,2-Trichloroethyl acetate is used in the enzyme-catalyzed synthesis of enantiomerically pure prostaglandin intermediate, (1 S ,4 R )- (-)-4-hydroxy-2-cyclopentenyl acetate .Molecular Structure Analysis
The structural and conformational properties of 2,2,2-trichloroethyl acetate have been determined in the gas phase using gas electron diffraction (GED). Two conformers separated by a shallow rotational barrier have been identified, one of C1 (syn-gauche) and the other of Cs symmetry (syn-anti). All calculations indicate that syn-gauche is preferred in terms of enthalpy, whereas syn-anti seems to be slightly more stable regarding Gibbs free energy .Chemical Reactions Analysis
The conformational behavior of 2,2,2-trichloroethyl acetate has been investigated using MP2 and DFT quantum-chemical methods .Physical And Chemical Properties Analysis
2,2,2-Trichloroethyl acetate has a molecular weight of 191.44. It has a refractive index n20/D of 1.457 and a density of 1.401 g/mL at 20 °C (lit.) .Wissenschaftliche Forschungsanwendungen
1. Acetyldonor in enzymkatalysierten enantioselektiven Acetylierungen 2,2,2-Trichlorethylacetat wird als Acetyldonor in wasserfreien, enzymkatalysierten enantioselektiven Acetylierungen verwendet . Dieser Prozess beinhaltet die Übertragung einer Acetylgruppe vom Acetat auf ein Empfängermolekül, die durch ein Enzym erleichtert wird. Enantioselektive Acetylierung ist ein Schlüsselprozess bei der Herstellung chiraler Verbindungen, die in Bereichen wie Pharmazeutika und Agrochemikalien wichtig sind.
Synthese von Prostaglandin-Zwischenprodukten
this compound kann bei der enzymkatalysierten Synthese von enantiomerenreinem Prostaglandin-Zwischenprodukt verwendet werden, insbesondere (1 S,4 R)- (-)-4-Hydroxy-2-Cyclopentenylacetat . Prostaglandine sind eine Gruppe physiologisch aktiver Lipidverbindungen, die vielfältige hormonähnliche Wirkungen bei Tieren haben. Sie werden in der Medizin aufgrund ihrer unterschiedlichen Wirkungen verwendet, wie z. B. der Regulierung der Kontraktion und Entspannung von glattem Muskelgewebe.
Wirkmechanismus
Target of Action
2,2,2-Trichloroethyl acetate (TCEA) is primarily used as an acetyl donor in enzymatic transesterification . This process involves the transfer of an acetyl group from TCEA to a specific target molecule, often a sugar or a prostaglandin intermediate . The role of TCEA in this context is to facilitate the regioselective or enantioselective acetylation of these target molecules .
Mode of Action
The mode of action of TCEA involves its interaction with the target molecule in the presence of an enzyme that catalyzes the transesterification process . During this process, the acetyl group of TCEA is transferred to the target molecule, resulting in the formation of a new ester linkage .
Biochemical Pathways
The biochemical pathways affected by TCEA are those involved in the synthesis of various biochemical compounds. For instance, TCEA is used in the enzymatic synthesis of enantiomerically pure prostaglandin intermediates . Prostaglandins are bioactive lipids that play key roles in various physiological processes, including inflammation, fever, and the induction of labor .
Pharmacokinetics
Given its use in enzymatic transesterification, it’s likely that these properties would be influenced by factors such as the specific enzyme used, the target molecule, and the reaction conditions .
Result of Action
The result of TCEA’s action is the formation of a new molecule with an acetyl group transferred from TCEA. This can lead to the synthesis of various bioactive compounds, including prostaglandin intermediates . These compounds can have significant biological effects, depending on their specific structure and the context in which they are produced .
Action Environment
The action of TCEA is influenced by various environmental factors. For instance, the efficiency of the transesterification process can be affected by factors such as the pH, temperature, and the presence of other substances that can interact with the enzyme or the target molecule . Additionally, the stability of TCEA can be influenced by factors such as light, heat, and the presence of oxygen .
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2,2-trichloroethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl3O2/c1-3(8)9-2-4(5,6)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAXVDWUMCHTCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40211537 | |
| Record name | Acetic acid, 2,2,2-trichloroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625-24-1 | |
| Record name | Ethanol, 2,2,2-trichloro-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2,2,2-trichloroethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2,2,2-trichloroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-Trichloroethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the insecticidal activity of 2,2,2-Trichloroethyl acetate compared to DDT?
A: 2,2,2-Trichloroethyl acetate (laboratory code 7504) was investigated as a potential DDT substitute due to its insecticidal properties. Studies on houseflies (Musca domestica vicina Macq) revealed that 7504 exhibited a lower LD50 (lethal dose for 50% of the population) of 4.89-5.89 μg/fly compared to 50 μg/fly for DDT []. Additionally, 7504 demonstrated a faster knockdown time (KT50) of 23 minutes 44 seconds, while DDT had a KT50 of 60 minutes []. Field tests in living quarters and cattle sheds showed that the insecticidal effect of 7504 (2 grams per square meter) lasted for approximately one month, displaying slightly better efficacy than DDT under similar conditions [].
Q2: How does 2,2,2-Trichloroethyl acetate compare to DDT in terms of bioaccumulation and degradation?
A: Research suggests that 2,2,2-Trichloroethyl acetate exhibits a lower bioaccumulation potential compared to DDT []. In a study where chickens were fed a diet containing either 7504 or DDT (100 ppm each) for 15 days, no detectable levels of 7504 were found in the chickens' bodies. In contrast, DDT accumulated to a level of 495.5 ppm []. Furthermore, in vitro experiments using chicken liver homogenate demonstrated that over 85% of 7504 degraded within 10 minutes, reaching 97% degradation after 20 minutes. This rapid degradation suggests a lower persistence of 7504 in biological systems compared to DDT [].
Q3: Can 2,2,2-Trichloroethyl acetate be used for enantioselective synthesis?
A: Yes, 2,2,2-Trichloroethyl acetate has been successfully employed as an acyl donor in enzyme-catalyzed transesterification reactions for the synthesis of enantiomerically pure compounds. For instance, pancreatin-catalyzed acylation of (1SR,2RS,5SR,6RS)-bicyclo[3.3.0]octane-2,6-diol with 2,2,2-trichloroethyl acetate in tetrahydrofuran yielded the desired monoacetate with high enantiomeric excess, demonstrating its utility in producing valuable chiral building blocks for pharmaceuticals and other fine chemicals [].
Q4: Are there alternative acyl donors to 2,2,2-Trichloroethyl acetate in enzymatic reactions?
A: Research explored the use of vinyl acetate as a potential alternative to 2,2,2-Trichloroethyl acetate in the enzymatic synthesis of enantiomerically pure monoacetates []. Results indicated that using vinyl acetate significantly improved the reaction, suggesting it could be a viable alternative acyl donor in certain enzymatic transformations [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


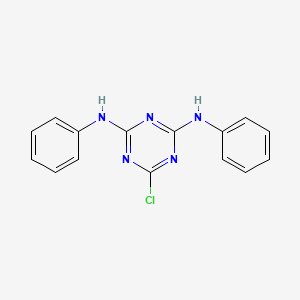
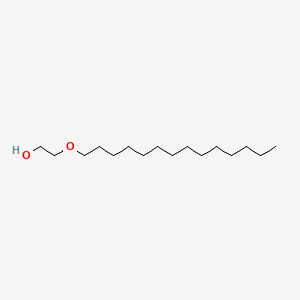
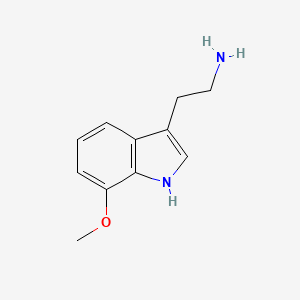



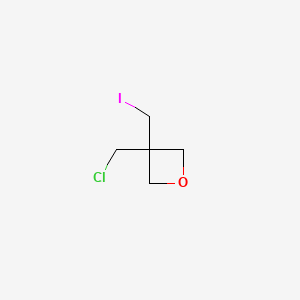

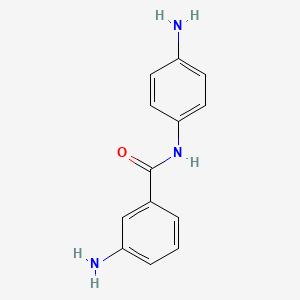
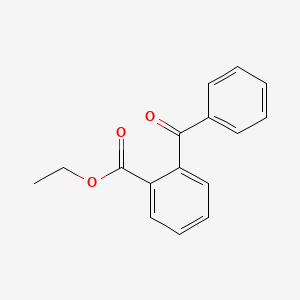
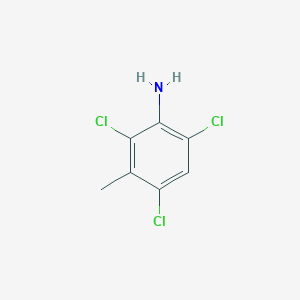
![[Ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone)](/img/structure/B1593981.png)
